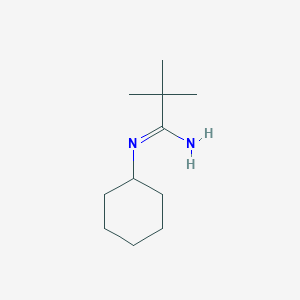
(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-c-C6H11-N’-tert-butylcarbodiimide is a chemical compound known for its utility in various organic synthesis reactions. It is characterized by its unique structure, which includes a cyclohexyl group (C6H11) and a tert-butyl group attached to a carbodiimide functional group. This compound is often used as a reagent in organic chemistry due to its ability to facilitate the formation of amides, ureas, and other nitrogen-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-c-C6H11-N’-tert-butylcarbodiimide typically involves the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
Cyclohexylamine+tert-Butyl isocyanate→N-c-C6H11-N’-tert-butylcarbodiimide
Industrial Production Methods
In industrial settings, the production of N-c-C6H11-N’-tert-butylcarbodiimide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-c-C6H11-N’-tert-butylcarbodiimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbodiimides.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with N-c-C6H11-N’-tert-butylcarbodiimide include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving N-c-C6H11-N’-tert-butylcarbodiimide include:
Amides: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary or secondary amines.
Heterocycles: Formed through cyclization reactions.
Applications De Recherche Scientifique
N-c-C6H11-N’-tert-butylcarbodiimide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of various nitrogen-containing compounds.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Bioconjugation: It is utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of N-c-C6H11-N’-tert-butylcarbodiimide involves the activation of the carbodiimide functional group, which facilitates nucleophilic attack by amines or alcohols. This leads to the formation of stable intermediates that can undergo further reactions to yield the desired products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the carbodiimide group.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Diisopropylcarbodiimide: Similar in structure but with isopropyl groups instead of cyclohexyl and tert-butyl groups.
N,N’-Dicyclohexylcarbodiimide: Contains two cyclohexyl groups and is commonly used in peptide synthesis.
N,N’-Di-tert-butylcarbodiimide: Contains two tert-butyl groups and is used in various organic reactions.
Uniqueness
N-c-C6H11-N’-tert-butylcarbodiimide is unique due to its combination of a cyclohexyl group and a tert-butyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in reactions where selective activation of the carbodiimide group is required.
Propriétés
Numéro CAS |
1202-53-5 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
N'-cyclohexyl-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H2,12,13) |
Clé InChI |
BJNSPEHPFGSWRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=NC1CCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

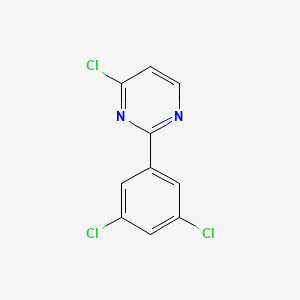

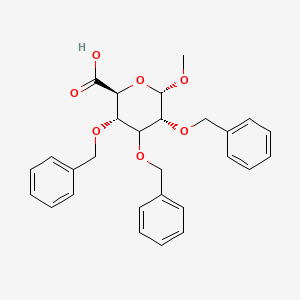
![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
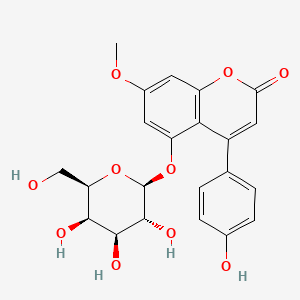
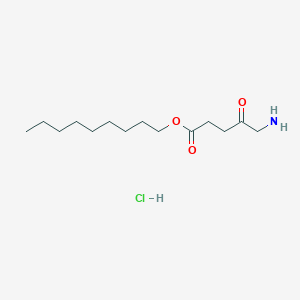
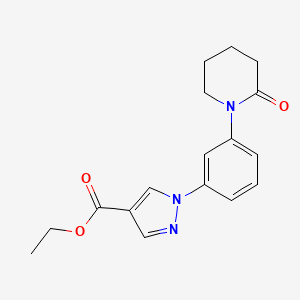
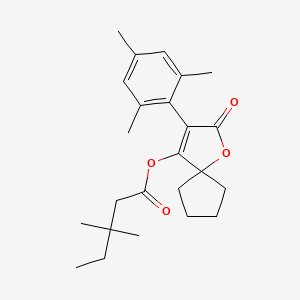
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
